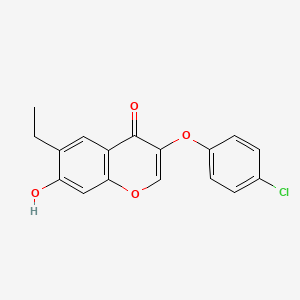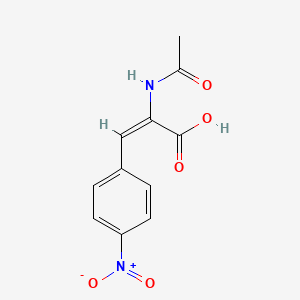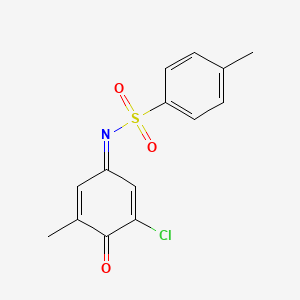![molecular formula C19H22O3 B5911658 7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the root of kava plant (Piper methysticum). FKB has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of FKB involves the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. FKB has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspase-9 and caspase-3. FKB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKB has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). FKB has also been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FKB is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, FKB has poor solubility in water, which limits its application in in vivo studies. Moreover, the toxicity of FKB at higher concentrations needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on FKB. One of the major areas of research is the development of novel drug delivery systems to enhance the solubility and bioavailability of FKB. Another area of research is the evaluation of the toxicity of FKB in animal models and its potential side effects. Moreover, the combination of FKB with other chemotherapeutic agents is also an area of interest for cancer therapy. Finally, the development of FKB derivatives with enhanced anti-cancer activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, FKB is a promising natural compound with a wide range of biological activities. Its anti-cancer properties have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials. The development of novel drug delivery systems and FKB derivatives with enhanced activity and reduced toxicity is also an area of future research.
Métodos De Síntesis
FKB can be synthesized from the root of kava plant or chemically synthesized in the laboratory. The chemical synthesis of FKB involves the reaction of 2-hydroxyacetophenone with 2,5,5-trimethylcyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to cyclization with 2,4-pentanedione in the presence of hydrochloric acid to obtain FKB.
Aplicaciones Científicas De Investigación
FKB has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. FKB has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways involved in cell proliferation, migration, and invasion.
Propiedades
IUPAC Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohexen-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12-6-7-19(2,3)11-15(12)9-14-8-13-4-5-18(21)22-17(13)10-16(14)20/h4-5,8,10,20H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZWUGOGIANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C)CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)


![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)


